molecular formula C22H24N4O B15107572 1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide

1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide

Cat. No.: B15107572
M. Wt: 360.5 g/mol
InChI Key: XPMXIPQSENSIOH-UHFFFAOYSA-N
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Description

1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a benzhydryl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring provides potential for metal ion coordination, while the benzhydryl group enhances hydrophobic interactions, and the azetidine ring offers structural rigidity .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-benzhydryl-N-[2-(1H-imidazol-5-yl)ethyl]azetidine-3-carboxamide

InChI

InChI=1S/C22H24N4O/c27-22(24-12-11-20-13-23-16-25-20)19-14-26(15-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,16,19,21H,11-12,14-15H2,(H,23,25)(H,24,27)

InChI Key

XPMXIPQSENSIOH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CN=CN4

Origin of Product

United States

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